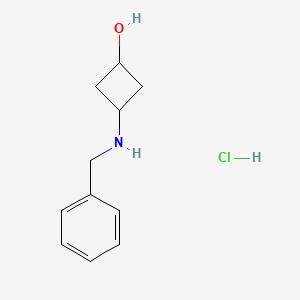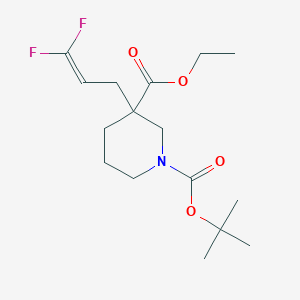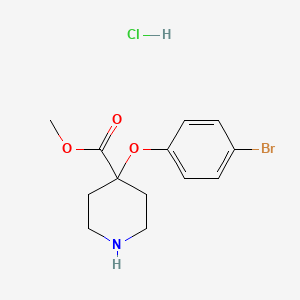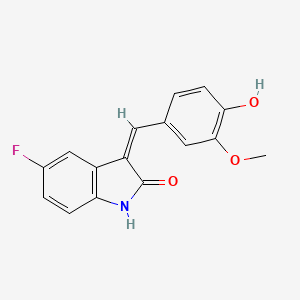
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Übersicht
Beschreibung
Methyl 4-bromo-2-cyano-3-formylphenylacetate: is a multifaceted organic compound characterized by its bromine, cyano, and formyl functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-3-formylphenylacetate typically involves multiple steps, starting with the bromination of a suitable precursor such as 4-bromo-2-cyanophenol. The formyl group can be introduced through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the bromination and formylation steps efficiently.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide, nucleophiles like cyanide.
Major Products Formed:
Carboxylic acids, amines, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-bromo-2-cyano-3-formylphenylacetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound's reactivity makes it a useful tool in biochemical studies, particularly in probing enzyme mechanisms. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Industry: Its derivatives are used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through its functional groups, which interact with biological targets. The bromine atom can form halogen bonds, the cyano group can engage in hydrogen bonding, and the formyl group can participate in Schiff base formation. These interactions can modulate biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-3-cyano-4-formylphenylacetate
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Methyl 4-bromo-3-cyano-2-formylphenylacetate
Uniqueness: Methyl 4-bromo-2-cyano-3-formylphenylacetate stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The positioning of the bromine and cyano groups on the phenyl ring is particularly significant in determining its chemical behavior and biological activity.
This compound's versatility and reactivity make it a valuable asset in both research and industry, contributing to advancements in various scientific fields.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-3-10(12)9(6-14)8(7)5-13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVENWHWDKELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)



![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)
![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)





